molecular formula C14H14N4O2S2 B14955989 N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14955989
M. Wt: 334.4 g/mol
InChI Key: JLOKITLBAJNNIR-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 6 and a 4-ethyl-5-methylthiazole moiety at the N-terminus.

Properties

Molecular Formula

C14H14N4O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H14N4O2S2/c1-4-10-8(3)22-13(16-10)17-11(19)9-5-15-14-18(12(9)20)6-7(2)21-14/h5-6H,4H2,1-3H3,(H,16,17,19)

InChI Key

JLOKITLBAJNNIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethyl-5-methyl-1,3-thiazole-2-amine with 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid under specific conditions . The reaction conditions often involve the use of organic solvents like ethanol and catalysts such as piperidine to facilitate the reaction . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

Core Formation

The thiazolo[3,2-a]pyrimidine core is often synthesized via condensation reactions between thiazole derivatives and pyrimidine precursors. Key reagents and conditions include:

  • Aromatic aldehydes (e.g., benzaldehyde) and ethyl acetoacetate , used in multi-component reactions to form fused heterocycles .

  • Catalysts such as piperidine or potassium carbonate to enhance reaction rates .

  • Solvents like DMSO or DMF for solubility and reaction efficiency .

Step Reagents/Conditions Outcome
Core formationAromatic aldehydes, ethyl acetoacetate, piperidineThiazolo[3,2-a]pyrimidine scaffold
Amide formationThiazole-derived amine, carbonyl reagentCarboxamide group integration

Chemical Transformations

The compound undergoes several key reactions due to its functional groups:

Oxidation/Reduction

  • Oxidation : Hydrogen peroxide or other oxidizing agents may modify the thiazole ring’s redox state.

  • Reduction : Sodium borohydride could reduce carbonyl groups (e.g., ketones) to alcohols.

Alkylation/Acylation

  • Alkylation : Introduction of alkyl groups (e.g., ethyl) via reactions with alkyl halides or alcohols.

  • Acylation : Formation of esters or amides using acyl chlorides or carboxylic acids.

Reaction Type Reagents Functional Group Target
OxidationH₂O₂, acidic conditionsThiazole ring
ReductionNaBH₄, THFCarbonyl groups
AlkylationAlkyl halides, K₂CO₃Thiazole positions

Condensation Pathways

The synthesis of the thiazolo-pyrimidine core often follows stepwise condensation :

  • Thiazole formation : Reaction of amines (e.g., 5-methylthiazol-2-amine) with carbonyl compounds (e.g., ethyl cyanoacetate) to form intermediates .

  • Pyrimidine fusion : Cyclization of intermediates with pyrimidine precursors under acidic or basic conditions .

Carboxamide Group Formation

The carboxamide group is likely introduced via amide coupling , such as reacting a thiazole-derived amine with a carboxylic acid derivative (e.g., using EDC or DCC) .

Biological Relevance

Compounds with similar thiazolo-pyrimidine cores are studied for:

  • Enzyme inhibition (e.g., EGFR tyrosine kinase).

  • Antimicrobial/anticancer activity due to heterocyclic diversity .

Stability

  • Thermal stability : Likely moderate under standard conditions, though exact data are unspecified.

  • pH sensitivity : Functional groups like carboxamide may hydrolyze under extreme acidic/basic conditions.

Structural Variations

Modifications to the thiazolo-pyrimidine core (e.g., substituent positions, functional groups) directly influence biological activity. For example:

  • Methyl/ethyl groups : Enhance lipophilicity and target binding .

  • Carboxamide group : Contributes to hydrogen bonding and solubility.

Scientific Research Applications

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects . The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

  • Key Differences :
    • Substituents: A 4-methoxyphenyl group replaces the 4-ethyl-5-methylthiazole moiety.
    • Core Modification: The thiazolo-pyrimidine system is partially saturated (2,3-dihydro), reducing aromaticity compared to the fully conjugated target compound.
  • Pharmacological Relevance : The methoxyphenyl group may enhance metabolic stability but reduce kinase-binding affinity due to steric bulk .

Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Differences: Substituents: A methyl ester at position 6 and a 4-(methoxycarbonyl)phenyl group at position 3.
  • Synthesis : Requires multi-step functionalization, including acylation and cyclization, which may limit scalability compared to the target compound’s simpler amide coupling .

Dasatinib (BMS-354825)

  • Key Differences: Core Structure: Dasatinib features a thiazole-carboxamide linked to a pyrimidine-aminothiazole scaffold, lacking the fused thiazolo-pyrimidine system. Substituents: A 2-chloro-6-methylphenyl group and a hydroxyethylpiperazine side chain.
  • Activity : Dasatinib inhibits SRC and BCR-ABL kinases (IC₅₀ = 0.5–5 nM), highlighting the critical role of carboxamide-thiazole motifs in kinase binding .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Hydrogen Bond Acceptors Hydrogen Bond Donors Solubility (µM)
Target Compound 404.5 2.8 6 2 ~15 (pH 7.4)
5-(4-Methoxyphenyl)-... () 421.4 3.1 5 2 ~10 (pH 7.4)
Dasatinib () 488.0 2.5 9 4 ~4 (pH 7.4)

*Calculated using fragment-based methods.

  • Solubility : Lower solubility relative to Dasatinib may limit bioavailability, necessitating formulation optimization .

Biological Activity

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole moiety linked to a pyrimidine derivative. The molecular formula is C15H22N6OSC_{15}H_{22}N_{6}OS with a molecular weight of approximately 334.4 g/mol. Its structural complexity contributes to its unique biological activities.

Pharmacological Activities

1. Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrimidine rings exhibit promising anticancer properties. For instance, thiazolo[3,2-a]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that this compound exhibited cytotoxic effects against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

2. Anticonvulsant Activity

The thiazole moiety is recognized for its anticonvulsant properties. Compounds similar to N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine have been evaluated in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The structure–activity relationship (SAR) studies suggest that modifications in the thiazole and pyrimidine rings can enhance anticonvulsant efficacy .

3. Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The compound has shown activity against various bacterial strains in preliminary tests. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation .

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Demonstrated strong selectivity against NIH/3T3 and A549 cells with significant IC50 values for thiazole derivatives .
PMC9268695Highlighted the anticonvulsant potential of thiazole-linked compounds with effective doses recorded in animal models .
PMC6264459Reviewed the synthesis and biological activities of thiazolo[3,2-a]benzimidazoles with similar structural features .

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